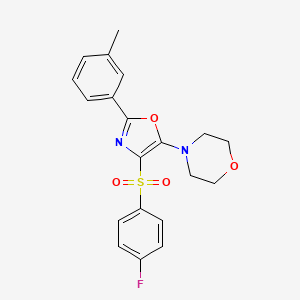

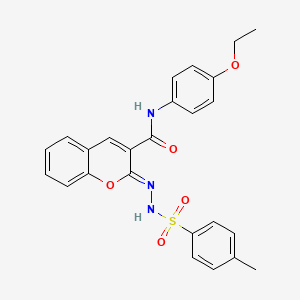

2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine; methanesulfinylmethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in a wide variety of applications, including as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

The synthesis of benzodiazoles often involves the reaction of o-phenylenediamine with carboxylic acids . The specific synthesis process for your compound might involve additional steps or different reagents, depending on the exact structure .Molecular Structure Analysis

Benzodiazoles have a bicyclic structure with a benzene ring fused to a diazole ring . The exact molecular structure of your compound would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis

Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that your compound can undergo would depend on its exact structure .Physical and Chemical Properties Analysis

Benzodiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often solid at room temperature . The exact physical and chemical properties of your compound would depend on its specific structure .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has delved into synthesizing novel compounds, including benzothiazines, with a focus on their biological activity. For example, the synthesis of novel benzoazoles, benzoazines, benzothiazoles, benzothiazines, and other related compounds possessing a 2,4-dihydroxyphenyl moiety aimed to evaluate their biological potency against human cancer lines, Candida species, and phytopathogenic fungi. Drug-like properties of these compounds were also estimated in silico, indicating a multifaceted approach towards discovering new therapeutic agents (Matysiak et al., 2018).

Antioxidant Activity

The synthesis of compounds with antioxidant properties represents another significant area of research. Studies have focused on synthesizing compounds, such as (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles), and evaluating their antioxidant activity. These investigations have revealed that some compounds display excellent radical scavenging activity, suggesting their potential utility in preventing oxidative stress-related diseases (Lavanya et al., 2014).

Advanced Material Development

The exploration of novel materials, such as polybenzoxazines, for applications in advanced technologies like fuel cells, has also been a focus. For instance, a study on the synthesis of a sulfonic acid-containing benzoxazine monomer for use in proton exchange membrane in direct methanol fuel cells highlights the interdisciplinary nature of this research, bridging materials science and chemical engineering. The study evaluated membrane properties, including proton conductivity and methanol permeability, which are crucial for the efficiency and performance of fuel cells (Yao et al., 2014).

Innovative Synthetic Methods

Innovative synthetic approaches to creating benzothiazines and related compounds have been developed, aiming at enhancing the efficiency and selectivity of chemical reactions. For example, the use of methanesulfonic acid/SiO2 as a catalyst for the synthesis of 2-substituted benzothiazoles from carboxylic acids represents a significant advancement in synthetic chemistry, offering a simple, efficient, and versatile method for producing these compounds (Sharghi & Asemani, 2009).

Mécanisme D'action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage.

Mode of Action

This could result in changes to the cell cycle and DNA repair mechanisms .

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, which is crucial for maintaining genomic stability. Downstream effects could include cell cycle arrest, apoptosis, or senescence .

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These factors can significantly impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. Potential outcomes could include cell cycle arrest, induction of apoptosis, or cellular senescence .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its target .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-phenyl-4H-1,4-benzothiazine;methylsulfinylmethane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3S.C2H6OS/c1-2-8-14(9-3-1)19-20(25-18-13-7-6-12-17(18)22-19)21-23-15-10-4-5-11-16(15)24-21;1-4(2)3/h1-13,22H,(H,23,24);1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZQYESPNFMBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2858615.png)

![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)

![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)

![5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B2858626.png)

![methyl 2-[(2Z)-2-({4-[cyclohexyl(methyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)

![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)